

Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate</i>
Cat. No.:	B1338088

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[\[1\]](#)

Chemical Properties and Identification

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a valuable building block in medicinal chemistry.[\[1\]](#) The presence of a fluorine atom and a nitro group makes it a versatile precursor for developing molecules with potential biological activity.[\[1\]](#) The fluorine can enhance metabolic stability and bioavailability, while the nitro group can be reduced to an amine for further chemical modifications.[\[1\]](#)

Property	Value	Reference
CAS Number	78543-07-4	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄	[1] [2] [4]
Molecular Weight	241.22 g/mol	[1] [2]
Purity	≥97%	[1]
MDL Number	MFCD11053617	[1]
Storage Conditions	Room temperature, dry and sealed	[1]

Synthesis Protocol

A common and high-yield synthesis of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** involves the reaction of 1-Fluoro-2-nitrobenzene with Ethyl 2-chloropropionate.[\[2\]](#)

Materials:

- o-Fluoronitrobenzene (3.88 mL, 36.6 mmol)
- Ethyl-2-chloropropionate (4.66 mL, 36.6 mmol)
- Potassium tert-butoxide (8.2 g, 73 mmol)
- N,N-dimethyl-formamide (DMF)
- Hydrochloric acid (HCl, 16%)
- Ethyl acetate
- Water
- Brine
- Magnesium sulfate

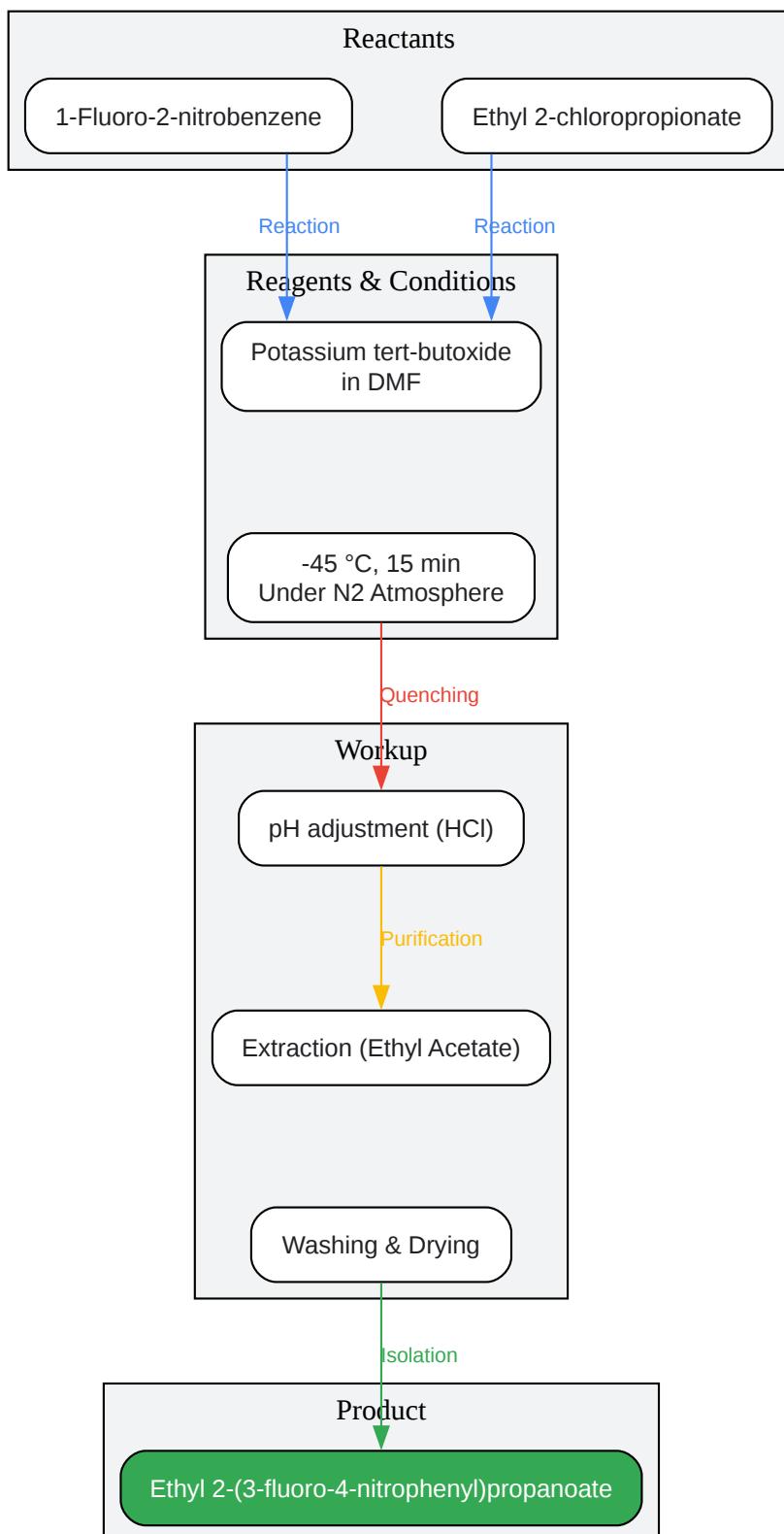
Procedure:[2]

- Under a nitrogen atmosphere, slurry potassium tert-butoxide in DMF and cool the mixture to -45 °C.
- Add a mixture of o-fluoronitrobenzene and ethyl-2-chloropropionate while maintaining the temperature at -45 °C.
- Stir the reaction mixture for 15 minutes at this temperature.
- Adjust the pH of the reaction mixture to 4 with 16% HCl and dilute with 250 mL of water.
- Extract the aqueous phase three times with 100 mL of ethyl acetate.
- Combine the organic phases and wash them three times with 100 mL of water and once with 100 mL of brine.
- Dry the organic phase over magnesium sulfate.
- Concentrate the solution in vacuo to obtain **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

This protocol has a reported yield of 96%.[2]

An alternative synthesis method involves the decarboxylation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.[5]

Applications in Drug Development


Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds.

- Anti-inflammatory and Analgesic Agents: It is frequently employed in the synthesis of anti-inflammatory and analgesic drugs.[1] The nitro group can be readily converted to an amino group, which is a common functional handle for building more complex molecules.[1]
- Oncology and Enzyme Inhibitors: This compound is also used as an intermediate for oncology drugs and enzyme inhibitors.[1]

- Enhanced Pharmacokinetic Properties: The strategic inclusion of a fluorine atom can significantly improve the metabolic stability and bioavailability of the final drug candidates.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]
- 2. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | C11H12FNO4 | CID 12879863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338088#ethyl-2-3-fluoro-4-nitrophenyl-propanoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com